molecular formula C11H13ClO3 B2441742 2-(4-Chloro-3-methylphenoxy)butanoic acid CAS No. 869947-14-8

2-(4-Chloro-3-methylphenoxy)butanoic acid

Cat. No.: B2441742
CAS No.: 869947-14-8
M. Wt: 228.67
InChI Key: NMMDCNBSSRFWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-methylphenoxy)butanoic acid is a phenoxyalkanoic acid compound of significant interest in agricultural and plant science research. This compound is part of a major class of synthetic auxins, which are analogs of the natural plant hormone indole-3-acetic acid (IAA) . Phenoxyalkanoic acids are among the most commonly used pesticides globally, primarily employed for the control of broad-leaved weeds . As a research chemical, it provides a valuable tool for investigating the mode of action, metabolic pathways, and environmental fate of auxin-mimicking herbicides.Researchers utilize this compound to study the intricate mechanisms of plant growth regulation. Like its structural relatives 2,4-D and MCPA, it is believed to act by mimicking IAA, leading to uncontrolled growth and eventual plant death in susceptible dicot species . Its mechanism involves binding to the auxin receptor complex, specifically the TIR1/AFB family of F-box proteins, facilitating interaction with AUX/IAA repressor proteins. This triggers their degradation and subsequently modulates the transcription of auxin-responsive genes, which can lead to growth inhibition, senescence, and tissue decay . Studies on related phenoxyalkanoic acids have shown that they can be substrates for specific plant enzymes, such as the Gretchen Hagen 3 (GH3) acyl acid amido synthetases. Research indicates that conjugation to amino acids by these enzymes is a key detoxification and modification pathway in plants, and investigating this process is crucial for understanding herbicide selectivity and resistance . Furthermore, the chiral nature of related phenoxyalkanoic acids means that different enantiomers can exhibit dramatically different biological activities and toxicities, making this compound relevant for enantioselective environmental studies .This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMDCNBSSRFWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Derivatization of 2 4 Chloro 3 Methylphenoxy Butanoic Acid

Established Synthetic Routes for 2-(4-Chloro-3-methylphenoxy)butanoic acid

The synthesis of this compound can be achieved through multi-step pathways, often involving the strategic chlorination of a phenol (B47542) precursor followed by an etherification reaction.

A common industrial approach for synthesizing related phenoxyalkanoic acids involves a two-main-step process: the chlorination of a cresol (B1669610) (methylphenol) precursor, followed by a condensation reaction (etherification). For the synthesis of the specific isomer this compound, the logical precursor would be 3-methylphenol (m-cresol).

The first major step is the selective chlorination of 3-methylphenol. The hydroxyl (-OH) and methyl (-CH3) groups on the benzene (B151609) ring direct incoming electrophiles, like chlorine, to specific positions. The hydroxyl group is a strong activating group, directing chlorination primarily to the ortho and para positions (positions 2, 4, and 6). Direct chlorination of m-cresol (B1676322) tends to yield the para-substituted product, 4-chloro-3-methylphenol (B1668792), as the major isomer. wikipedia.org

Once the chlorinated precursor, 4-chloro-3-methylphenol, is obtained and purified, the second major step is the formation of the butanoic acid side chain. This is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In this reaction, the phenoxide ion, formed by treating 4-chloro-3-methylphenol with a strong base like sodium hydroxide, acts as a nucleophile. This nucleophile then attacks an alkyl halide, in this case, an ester of 2-bromobutanoic acid (e.g., ethyl 2-bromobutanoate). This SN2 reaction forms the ether linkage. wikipedia.org A final hydrolysis step is then required to convert the ester group into the desired carboxylic acid.

In a laboratory setting, the Williamson ether synthesis is a versatile and widely used method for preparing such ethers. wikipedia.org The key precursors for synthesizing this compound via this route are 4-chloro-3-methylphenol and a derivative of 2-halobutanoic acid, such as ethyl 2-bromobutanoate.

The reaction conditions are critical for the success of the synthesis. The first step involves the deprotonation of the phenol to form the more nucleophilic phenoxide. This is typically carried out using a strong base in an appropriate solvent.

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis
ParameterDescriptionExample
Phenol Precursor The chlorinated methylphenol starting material.4-chloro-3-methylphenol
Alkylating Agent An alkyl halide or sulfonate that provides the butanoic acid chain.Ethyl 2-bromobutanoate
Base Used to deprotonate the phenol, creating the alkoxide nucleophile.Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3)
Solvent A suitable medium for the reaction that can dissolve the reactants.Acetone, Dimethylformamide (DMF)
Temperature Often requires heating to facilitate the reaction.Reflux temperature of the chosen solvent
Final Step Hydrolysis of the ester to yield the carboxylic acid.Acidic or basic hydrolysis

The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the carbon atom bearing the bromine atom, displacing the bromide ion. wikipedia.org For optimal results, a primary or secondary alkyl halide is preferred as the alkylating agent to minimize competing elimination reactions. wikipedia.org After the ether linkage is formed, the resulting ester is hydrolyzed, typically by heating with an acid or base, to yield the final this compound product.

Derivatization Strategies for Analogues of this compound

The carboxylic acid functional group of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives and analogues for research purposes.

One common derivatization strategy involves the conversion of the carboxylic acid to a hydrazide. Hydrazides are a class of organic compounds characterized by the -CONHNH2 functional group and are valuable intermediates in the synthesis of various heterocyclic compounds. rjptonline.org

The synthesis of a hydrazide derivative from this compound typically involves a two-step process:

Esterification: The carboxylic acid is first converted to an ester, for example, by reacting it with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. This step makes the carbonyl carbon more susceptible to nucleophilic attack.

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). The hydrazine acts as a nucleophile, attacking the ester's carbonyl carbon and replacing the alkoxy group (-OR) to form the desired acid hydrazide.

These hydrazide derivatives can be further reacted with various aldehydes or ketones to form hydrazide-hydrazones, a class of compounds known to be of interest in medicinal chemistry. mdpi.com

The modification of parent compounds to create novel derivatives is a cornerstone of drug discovery and development. Phenoxy acid derivatives have been explored for various biological activities, and their structures can be tailored to target specific biological processes. researchgate.net For instance, the synthesis of novel analogues is a key strategy in the development of potential anticancer agents. researchgate.netnih.gov

By creating derivatives such as the hydrazides and hydrazones mentioned previously, researchers can introduce new functionalities to the molecule. These modifications can alter the compound's size, polarity, and ability to form hydrogen bonds, which in turn can influence how it interacts with biological targets like enzymes or receptors. rsc.org For example, phenoxazine (B87303) derivatives have been investigated for their ability to bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer, making them a target for anticancer drug design. nih.gov The synthesis of various amide, ester, and heterocyclic derivatives from the carboxylic acid group of this compound allows for the systematic exploration of its structure-activity relationship (SAR) in the context of developing new therapeutic agents. rsc.org

Herbicide Resistance Mechanisms to Auxin Mimics General and Relevant to Phenoxybutanoic Acid Herbicides

Target-Site Resistance (TSR)

Target-site resistance (TSR) results from genetic mutations that alter the herbicide's target protein, thereby reducing or eliminating its binding affinity. nih.govmdpi.com For synthetic auxin herbicides, the primary targets are components of the auxin signaling pathway, specifically the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors and the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) co-receptor proteins. nih.govmdpi.comnih.gov These proteins form a co-receptor complex that perceives the auxin signal, leading to the degradation of Aux/IAA repressors and the activation of auxin-responsive genes. nih.govnih.gov A mutation in either the receptor or co-receptor can disrupt the binding of the herbicide, preventing the downstream signaling cascade that leads to plant death. nih.govnih.gov

The molecular foundation of TSR to auxin mimics involves specific changes in the DNA sequence of the genes encoding target proteins, leading to amino acid substitutions or deletions in the protein itself. nih.gov These alterations prevent the herbicide molecule from binding effectively to the target site, rendering the plant resistant. nih.gov

Several specific mutations have been identified that confer resistance to synthetic auxin herbicides:

Aux/IAA Mutations: A notable example of TSR was identified in Bassia scoparia (kochia), where a single amino acid substitution (Gly127Asn) in the highly conserved degron motif of the Aux/IAA16 protein conferred strong resistance to the herbicide dicamba (B1670444). nih.gov In another case, a 27-nucleotide in-frame deletion in the SoIAA2 gene of Sisymbrium orientale (Indian hedge mustard) resulted in the loss of nine amino acids in the degron tail of the protein, leading to high-level resistance to 2,4-D. nih.gov

TIR1/AFB Mutations: While field-evolved TSR mutations in the TIR1/AFB receptors are less common, studies in the model plant Arabidopsis thaliana have shown that mutations in these receptor proteins can confer resistance. For instance, mutations in the AFB5 gene can result in resistance to picolinate (B1231196) herbicides like picloram (B1677784), but not necessarily to phenoxy-carboxylates such as 2,4-D. scielo.brnih.gov

These findings highlight that the specific mutation determines the pattern of resistance, which can be highly specific to certain chemical families within the synthetic auxin group. nih.govnih.gov

Weed SpeciesGeneMutation TypeAmino Acid ChangeResistant ToReference
Bassia scoparia (Kochia)Aux/IAA16SubstitutionGly127AsnDicamba nih.gov
Sisymbrium orientale (Indian hedge mustard)SoIAA2DeletionLoss of 9 amino acids2,4-D nih.gov
Arabidopsis thaliana (model)AFB5SubstitutionNot specifiedPicloram scielo.brnih.gov

Non-Target Site Resistance (NTSR)

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site, without any modification of the target protein itself. nih.govnih.gov NTSR is considered a primary mechanism of resistance to auxin-mimic herbicides and can be particularly problematic as it may confer cross-resistance to herbicides with different modes of action. researchgate.netnih.gov These mechanisms are often complex and can involve multiple genes. nih.gov The main NTSR mechanisms relevant to phenoxybutanoic acid herbicides include enhanced metabolism and reduced herbicide translocation and absorption. researchgate.netnih.gov

Enhanced metabolism is a major NTSR pathway where the resistant plant detoxifies the herbicide more rapidly than susceptible plants. researchgate.netnih.gov This is often accomplished by large families of enzymes, most notably cytochrome P450 monooxygenases (P450s). nih.gov These enzymes catalyze oxidative reactions, such as hydroxylation, which convert the active herbicide into non-toxic or less toxic metabolites. nih.govnih.gov These metabolites are often more water-soluble, facilitating their sequestration into the vacuole.

Several weed species have evolved P450-mediated metabolic resistance to synthetic auxins:

In Papaver rhoeas (corn poppy) populations resistant to 2,4-D, an enhanced rate of herbicide degradation was identified as the resistance mechanism. nih.gov The application of malathion, a known P450 inhibitor, successfully reversed the resistance, confirming the involvement of these enzymes. nih.govmdpi.com

In the grass weed Echinochloa phyllopogon, the overexpression of certain promiscuous CYP81A P450 enzymes was shown to confer metabolic resistance not only to the auxinic herbicide quinclorac (B55369) but also to 2,4-D and florpyrauxifen-benzyl. biorxiv.org

Weed SpeciesHerbicide(s)Enzyme Family ImplicatedReference
Papaver rhoeas (Corn poppy)2,4-D, DicambaCytochrome P450s researchgate.netnih.govmdpi.com
Echinochloa phyllopogonQuinclorac, 2,4-D, Florpyrauxifen-benzylCytochrome P450s (CYP81A) biorxiv.org

For systemic herbicides like synthetic auxins to be effective, they must be absorbed by the plant and translocated to their sites of action in the growing points. NTSR can occur when either of these processes is impaired. nih.govoup.com

Reduced Translocation: This is a well-documented resistance mechanism where the herbicide remains in the treated leaf and fails to move throughout the plant. oup.com In multiple resistant populations of wild radish (Raphanus raphanistrum), the primary mechanism of 2,4-D resistance was identified as a drastic reduction in the translocation of the herbicide out of the treated leaf. nih.govoup.comresearchgate.net This was not due to enhanced metabolism or sequestration, but was suggested to be caused by an alteration in an ABCB-type transporter protein responsible for long-distance auxin transport. nih.govoup.comresearchgate.net Similar reductions in 2,4-D translocation have been documented in resistant biotypes of Lactuca serriola (prickly lettuce) and Papaver rhoeas. nih.govoup.com

Reduced Absorption: While less common, reduced uptake of the herbicide through the leaf cuticle can also contribute to resistance. nih.govnih.gov This mechanism has been reported in prickly lettuce resistant to 2,4-D, where the resistant biotype absorbed less herbicide compared to the susceptible biotype. hracglobal.com

Genetic and Evolutionary Aspects of Resistance

The evolution of herbicide resistance is a process of natural selection, where the herbicide acts as the selective agent. The genetic basis can vary, with resistance being controlled by a single gene (monogenic) or multiple genes (polygenic). bioone.org In auxinic herbicide resistance, both monogenic and polygenic inheritance patterns have been observed. For example, dicamba resistance in some Kochia scoparia biotypes is conferred by a single dominant gene, while picloram resistance in Centaurea solstitialis (yellow starthistle) is controlled by a single recessive gene. bioone.org The relatively slow evolution of resistance to this herbicide group suggests that resistance alleles may be rare in natural populations or that they may be associated with a fitness penalty, meaning the resistant plants are less competitive in the absence of the herbicide. researchgate.netbioone.org

An important evolutionary consequence of resistance mechanisms is the pattern of cross-resistance (resistance to other herbicides from the same mode of action group) and multiple resistance (resistance to herbicides from different mode of action groups). researchgate.net

Target-Site Resistance (TSR) often leads to very specific resistance patterns. As seen in Bassia scoparia, the Gly127Asn mutation conferred resistance to dicamba (a benzoate) but not to 2,4-D (a phenoxy-carboxylate) or fluroxypyr (B1673483) (a pyridine-carboxylate). nih.gov Similarly, certain mutations in the TIR1/AFB receptor family confer resistance to picolinates but not to phenoxy-carboxylates. nih.gov This specificity implies that rotating among different chemical families of synthetic auxins could be a viable strategy to manage TSR. nih.gov

Non-Target-Site Resistance (NTSR) , especially when based on enhanced metabolism by promiscuous enzymes like P450s, can result in broad cross-resistance and multiple resistance. nih.gov For instance, biotypes of Papaver rhoeas have been identified with multiple resistance to both ALS-inhibiting herbicides and synthetic auxins like 2,4-D and dicamba, driven by an enhanced metabolic capacity. researchgate.netmdpi.com This presents a significant management challenge as it can render multiple herbicide options ineffective. nih.gov

Weed SpeciesResistance Mechanism TypeResistant ToCross/Multiple Resistance ProfileReference
Bassia scopariaTSR (Aux/IAA16 mutation)DicambaSusceptible to 2,4-D and fluroxypyr nih.gov
Papaver rhoeasNTSR (Enhanced Metabolism)ALS InhibitorsAlso resistant to synthetic auxins (2,4-D, dicamba) researchgate.netmdpi.com
Raphanus raphanistrumNTSR (Reduced Translocation)2,4-DAlso resistant to MCPA nih.govhracglobal.com

Role of Gene Flow in Resistance Evolution

Gene flow, the transfer of genetic material from one population to another, is a critical factor in the evolution and spread of herbicide resistance in weed populations. cambridge.orgresearchgate.net For auxin mimic herbicides, including those in the phenoxybutanoic acid class, gene flow facilitates the dissemination of resistance alleles that may arise from spontaneous mutations. cambridge.org This movement of genes significantly accelerates the development of widespread resistance, often at a rate much faster than new mutations would occur in isolated populations. cambridge.org The primary mechanisms driving gene flow in weeds are pollen dispersal and seed movement. cambridge.orgmdpi.com

Pollen-mediated gene flow (PMGF) allows for the transfer of resistance alleles over potentially long distances, depending on the weed species' reproductive biology. unl.eduunl.edu For wind-pollinated species like kochia (Bassia scoparia) and Palmer amaranth (B1665344) (Amaranthus palmeri), pollen can travel significant distances, contributing to the rapid spread of resistance alleles across a landscape. cambridge.orgresearchgate.net This process can lead to the "stacking" of different resistance genes within a single plant or population, resulting in multiple-herbicide resistance. unl.eduunl.edu Research has shown that even low rates of PMGF can be significant in spreading resistance. cambridge.org For example, studies on Echinochloa crus-galli (barnyardgrass) detected gene flow as far as 50 meters from the pollen source. nih.gov While long-distance PMGF is less likely for some species, gene flow between adjacent fields often occurs at levels high enough to introduce resistance alleles into previously susceptible populations. nih.gov

Seed-mediated gene flow is another crucial pathway for the spread of herbicide resistance. awsjournal.org Weed seeds can be transported over short and long distances by various means, including agricultural machinery, contaminated crop seed, water, and animals. growiwm.org Combines, in particular, are a major vector for spreading seeds of resistant weeds from one field to another, and even across regions. growiwm.org The movement of resistant seeds ensures that new infestations can establish themselves far from the original source population.

The table below summarizes research findings on pollen-mediated gene flow in various weed species, some of which have developed resistance to auxin mimic herbicides.

Weed SpeciesFamilyLikelihood of PMGFKey FindingsCitation
Common Lambsquarters (Chenopodium album)AmaranthaceaeLowHas evolved resistance to synthetic auxins. Due to the lack of a natural seed dispersal mechanism, most seeds fall near the parent plant. cambridge.org
Kochia (Bassia scoparia)AmaranthaceaeMediumAs a wind-pollinated species, it can effectively spread herbicide resistance alleles through both pollen and seed dispersal (as a tumbleweed). cambridge.orgresearchgate.net
Palmer Amaranth (Amaranthus palmeri)AmaranthaceaeHighA dioecious species where pollen-mediated gene flow is a significant factor in the transfer of resistance alleles. researchgate.net
Waterhemp (Amaranthus tuberculatus)AmaranthaceaeHighSimilar to Palmer amaranth, its reproductive biology promotes outcrossing and the spread of resistance. researchgate.net
Barnyardgrass (Echinochloa crus-galli)Poaceae-Gene flow was detected up to 50 meters from the pollen source, with an average of 5.6% gene flow at a distance of 0.25 meters. nih.gov

Hybridization and introgression, the process by which genes from one species are incorporated into the gene pool of another through repeated backcrossing, also play a role in the evolution of herbicide resistance. mdpi.com This is particularly relevant in cases where herbicide-resistant crops are grown in proximity to sexually compatible wild or weedy relatives. mdpi.com For instance, studies have documented the transfer of glyphosate (B1671968) resistance from transgenic Brassica napus (canola) to its wild relative Brassica rapa. nih.gov This introgression can lead to the emergence of highly resistant and difficult-to-control weedy populations. nih.gov The successful establishment of a resistance gene in a new population through introgression depends on the initial hybridization event and the fitness of the subsequent hybrid generations. mdpi.com Research on rice has shown that the vast majority of imidazolinone resistance in weedy rice populations was due to gene flow from cultivated rice rather than independent evolution. nih.gov

The rate at which resistance spreads through gene flow is influenced by several factors, including the inheritance of the resistance trait (dominant or recessive), the fitness of resistant individuals, and the mating system of the weed species (self-fertilizing or outcrossing). cambridge.org Dominant resistance alleles tend to increase in frequency more rapidly in outcrossing populations. cambridge.org

Broader Academic and Environmental Considerations of Chlorophenoxy Compounds Including Analogues of 2 4 Chloro 3 Methylphenoxy Butanoic Acid

Formation and Environmental Behavior of Transformation Products

The environmental impact of chlorophenoxy herbicides is not limited to the parent compounds. Their degradation leads to the formation of various transformation products (TPs), which can have their own distinct environmental behavior and toxicity. nih.govnih.gov

A key step in the degradation of phenoxy acid herbicides is the cleavage of the ether bond, which results in the formation of corresponding chlorophenols. nih.govnih.gov For example, the degradation of dichlorprop (B359615) and mecoprop (B166265) yields 2,4-dichlorophenol (B122985) and 4-chloro-2-methylphenol (B52076), respectively. who.intnih.gov These chlorophenols are recognized environmental contaminants that can arise from various industrial and agricultural sources. unl.ptnih.gov

Further transformation of these chlorophenols can occur in the environment. Field monitoring has shown that 4-chloro-2-methylphenol (CMP), a metabolite of MCPA, can be further transformed into 4-chloro-2-methyl-6-nitrophenol (B157164) (CMNP). researchgate.net These nitroderivatives are often more persistent in the environment than the parent herbicides and their initial chlorophenol metabolites. nih.govresearchgate.net The formation and persistence of such TPs add complexity to environmental risk assessments. nih.gov

Transformation products can sometimes pose a greater or different risk to the environment and health than the parent molecules. nih.gov While the nitration of chlorophenols may reduce their acute toxicity, the resulting nitroderivatives could have more significant long-term effects, such as genotoxicity. nih.govresearchgate.net

Table 3: Comparison of Acetylcholinesterase (AChE) Inhibition

Compound Type AChE Inhibitory Activity
Parent Chlorophenoxy Herbicides Not significant
Chlorophenol Transformation Products Noticeable inhibitory activity (higher than parent compounds)
Nitroderivative Transformation Products Highest inhibitory activity among tested compounds

Source: Based on findings from Benfeito et al. (2014). nih.govnih.gov

Research on Ecological Interactions and Broader Environmental Impact

The ecological impact of chlorophenoxy compounds extends beyond their presence in soil and water, affecting non-target organisms and ecosystem functions. Due to their widespread use, humans and animals can be exposed through contaminated drinking water, food, or direct contact with treated areas. taylorandfrancis.com

Based on epidemiological studies, the International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group in Group 2B, indicating they are "possibly carcinogenic to humans." who.int However, data is often insufficient to assess the carcinogenic potential of specific individual compounds. who.int

Research has shown that transformation products can also have significant ecological effects. For instance, the transformation product 4-chloro-2-methyl-6-nitrophenol has been suggested to interact with DNA, indicating a potential for genotoxicity. nih.govresearchgate.net The persistence of these TPs, which can be greater than that of the parent molecules, means that their potential for long-term ecological harm must be considered. nih.govresearchgate.net The continuous release of these herbicides and their by-products into the environment necessitates ongoing research to fully understand their lifecycle and impact on ecosystems. nih.govsemanticscholar.org

Contamination Risks to Aquatic Ecosystems

Chlorophenoxy compounds, a class of herbicides that includes analogues of 2-(4-chloro-3-methylphenoxy)butanoic acid such as MCPA and 2,4-D, pose significant contamination risks to aquatic ecosystems. Their introduction into water bodies primarily occurs through agricultural runoff, spray drift, leaching, and accidental spills. ucdavis.edubiointerfaceresearch.comnih.gov Due to their high water solubility and weak absorption to soil particles, these herbicides are highly mobile and can be readily transported from application sites into surface and groundwater. nih.gov

Once in an aquatic environment, the persistence of these compounds is influenced by factors like hydrolysis, biodegradation, and photodegradation. nih.govwho.int Biodegradation is a primary route of elimination, with the rate depending on the microbial community, oxygen levels, and temperature. who.intjuniperpublishers.com For instance, the half-life of 2,4-D in aerobic aquatic conditions is approximately 15 days, whereas under anaerobic conditions, it can be much longer. cdc.gov Similarly, the half-life of MCPA 2-ethylhexyl ester (2-EHE) is 76 days at pH 7 but decreases to 117 hours at pH 9, highlighting the role of water chemistry in their persistence. ccme.ca

The ecotoxicity of chlorophenoxy herbicides varies significantly among different aquatic organisms, affecting various trophic levels including primary producers (algae, macrophytes), invertebrates (crustaceans), and vertebrates (fish). biointerfaceresearch.com Plants and algae are generally the most sensitive groups. ccme.ca For MCPA, the ester forms have been shown to exhibit higher toxicity across all trophic levels compared to the acid or salt forms. The toxicity is measured using endpoints such as the median lethal concentration (LC50), which is the concentration that kills 50% of a test population, and the median effective concentration (EC50), which is the concentration that causes a specific non-lethal effect (e.g., immobilization or growth inhibition) in 50% of the test population. chemsafetypro.com

Research findings indicate a wide range of sensitivity. For example, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) exposed to MCPA can range from 3.6 to 748 mg/L depending on the specific formulation and the life stage of the fish. ccme.ca Invertebrates like Daphnia magna show varied responses, with a 48-hour EC50 for immobilization of 0.28 mg/L for the MCPA 2-EHE formulation, while the value for the dimethylamine (B145610) salt is greater than 230 mg/L. ccme.ca Algae, being primary producers, are particularly sensitive. The diatom Navicula pelliculosa has a 5-day No Observed Effect Concentration (NOEC) for growth as low as 7.7 µg/L for MCPA. Such data underscores the potential for these herbicides to disrupt the foundational levels of the aquatic food web.

Aquatic Ecotoxicity of Selected Chlorophenoxy Herbicides

This table summarizes the acute and chronic toxicity values for MCPA and 2,4-D on various aquatic organisms. LC50 represents the concentration lethal to 50% of the test organisms over a specified period. EC50 is the concentration effective in producing a response in 50% of the organisms. NOEC is the highest concentration at which no statistically significant effect is observed.

CompoundSpeciesOrganism TypeEndpointValue (µg/L)Exposure TimeReference
MCPAOncorhynchus mykiss (Rainbow Trout)Fish96-h LC503,200 - 1,647,00096 hours
MCPALepomis macrochirus (Bluegill Sunfish)Fish96-h LC503,160 - 4,640 (2-EHE form)96 hours ccme.ca
MCPADaphnia magna (Water Flea)Invertebrate48-h EC50 (Immobilisation)280 (2-EHE form)48 hours ccme.ca
MCPADaphnia magna (Water Flea)Invertebrate21-d NOEC (Immobilisation)13,00021 days
MCPANavicula pelliculosa (Diatom)Algae5-d NOEC (Growth)7.75 days
MCPARaphidocelis subcapitata (Green Algae)Algae4-d NOEC (Growth)324 days
2,4-DMetynnis rooseveltiFish-Potent uncoupler of oxidative phosphorylation at 0.275 µg/L- nih.gov

Environmental Fate Modeling and Prediction

To predict the potential for environmental contamination by chlorophenoxy compounds and their analogues, scientists and regulatory agencies utilize environmental fate models. cambridge.orgresearchgate.net These mathematical models simulate the movement and degradation of pesticides in the environment, helping to estimate their concentrations in soil, surface water, and groundwater. researchgate.netbioone.org Models are essential tools for aquatic risk assessment, providing Predicted Environmental Concentrations (PECs) that can be compared against ecotoxicological endpoints. epa.gov

Several models are commonly employed for this purpose, each with specific applications. The Pesticide Root Zone Model (PRZM) is a field-scale model that simulates pesticide fate and transport in the crop root zone, including runoff and leaching processes. bioone.orgnih.gov It is often used in conjunction with the Exposure Analysis Modeling System (EXAMS) or the Variable Volume Water Body Model (VVWM), which simulate the fate of pesticides once they enter a water body. epa.gov For watershed-scale assessments, the Soil and Water Assessment Tool (SWAT) is widely used to predict the impact of land management practices on water, sediment, and agricultural chemical yields. ucdavis.edumdpi.comnih.govcopernicus.org

The accuracy of these models is highly dependent on the quality of their input parameters, which are derived from laboratory and field studies. epa.govepa.gov Key parameters for chlorophenoxy herbicides include their physicochemical properties and degradation rates. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter that indicates the tendency of a chemical to adsorb to soil and sediment. nih.govnih.gov Chlorophenoxy acids generally have low Koc values, indicating high mobility in soil. cdc.gov Degradation half-lives, such as the aerobic soil metabolism half-life, are crucial for predicting the persistence of the compound in the environment. epa.govnih.gov Application-related information, including the rate, method, and timing of application, also significantly influences model outputs. epa.gov

Key Input Parameters for Environmental Fate Models for Chlorophenoxy Herbicides

This table outlines essential parameters required by common environmental fate models like PRZM and SWAT to predict the environmental concentrations of pesticides such as chlorophenoxy compounds.

ParameterDescriptionSignificance in ModelingTypical Value Range for Chlorophenoxy AcidsReference
Aerobic Soil Metabolism Half-life (days)The time it takes for 50% of the compound to degrade in soil under aerobic conditions.Determines the persistence of the herbicide in the soil, affecting the amount available for runoff and leaching over time.~6-41 days who.intcdc.gov
Soil Organic Carbon Partition Coefficient (Koc) (mL/g)A measure of the chemical's tendency to adsorb to the organic carbon fraction of soil or sediment.Influences mobility. Low Koc values suggest a higher potential for leaching into groundwater and transport via runoff.~50-120 L/kg cdc.gov
Water Solubility (mg/L)The maximum amount of the chemical that can dissolve in water.Affects how the pesticide is transported in the dissolved phase in runoff and leaching.High (e.g., 2,4-D: 900 mg/L) oregonstate.edu
Aerobic Aquatic Metabolism Half-life (days)The time for 50% degradation in a water/sediment system with oxygen.Determines persistence within a water body, impacting long-term exposure concentrations for aquatic life.~15 days (for 2,4-D) cdc.gov
Application Rate (kg a.i./ha)The mass of the active ingredient applied per unit area.A primary determinant of the initial amount of herbicide available for off-site transport.Varies by crop and formulation epa.gov

By integrating these parameters, models can simulate complex environmental processes and predict the likelihood of chlorophenoxy compounds reaching aquatic ecosystems at concentrations that could pose a risk to non-target organisms. ucdavis.edu These predictions are a cornerstone of the regulatory process for pesticides, guiding decisions on safe usage practices to mitigate environmental impact. epa.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Chloro-3-methylphenoxy)butanoic acid, and how can purity be validated?

  • Methodological Guidance :

  • Synthesis : Adapt procedures from structurally similar phenoxy acids, such as condensation of 4-chloro-3-methylphenol with bromobutanoic acid under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours) .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via HPLC (C18 column, UV detection at 254 nm) or by melting point analysis (compare to literature values for analogs, e.g., MCPB: 156–160°C) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Guidance :

  • Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to light and moisture .
  • Safety : Use engineering controls (fume hoods) and PPE (gloves, goggles). Monitor airborne concentrations with gas chromatography. Implement emergency protocols for spills (neutralize with sodium bicarbonate, collect in hazardous waste containers) .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Guidance :

  • Structural Analysis : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm). Compare to analogs like 4-(2-chlorophenoxy)butanoic acid (C₁₀H₁₁ClO₃, MW 214.64) .
  • Electronic Properties : Conduct DFT calculations (B3LYP/6-311+G(d,p)) to map electron density around the chloro and methyl groups, which influence reactivity .

Q. How does this compound interact with environmental matrices, and what methodologies assess its adsorption/removal?

  • Methodological Guidance :

  • Adsorption Studies : Use activated carbon F300 (SBET = 762 m²/g) in batch experiments (pH 5–7, 25°C). Quantify adsorption capacity via Langmuir isotherms and kinetics (pseudo-second-order model) .
  • Degradation : Evaluate biodegradation using soil microcosms (GC-MS for metabolite identification, e.g., chlorophenol derivatives) .

Q. What strategies resolve contradictions in bioactivity data for synthetic auxin analogs like this compound?

  • Methodological Guidance :

  • Bioassay Design : Compare herbicidal activity to MCPA (2-(4-chloro-2-methylphenoxy)acetic acid) using standardized plant growth inhibition assays (e.g., Arabidopsis thaliana root elongation tests). Control for stereochemical effects by testing enantiomerically pure samples .
  • Data Reconciliation : Perform meta-analysis of dose-response curves across studies. Use ANOVA to identify confounding variables (e.g., pH, solvent carriers) .

Methodological Notes

  • Synthesis Optimization : For higher yields, explore microwave-assisted synthesis (reduced reaction time by 50–70%) .
  • Environmental Impact : Prioritize studies on hydrolysis half-lives (pH-dependent) and photodegradation pathways using LC-QTOF-MS .

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